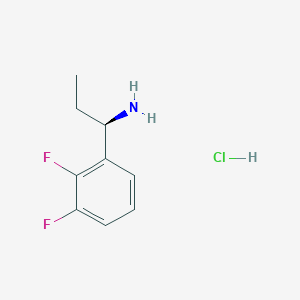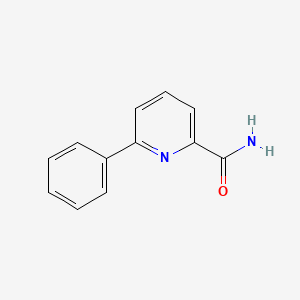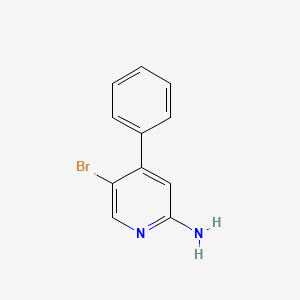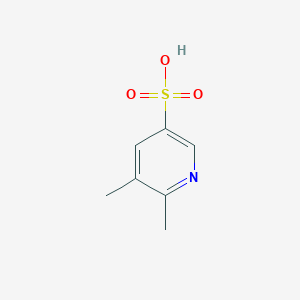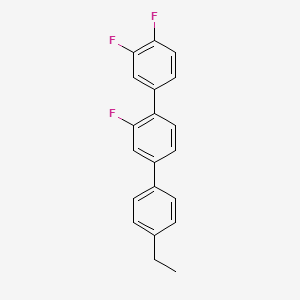
1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl is a fluorinated aromatic compound with the molecular formula C20H15F3. This compound is characterized by the presence of three fluorine atoms and an ethyl group attached to a terphenyl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and catalysts to achieve high yields .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The production process is optimized to ensure safety and efficiency, with strict control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide ions are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized terphenyl derivatives .
Scientific Research Applications
4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated aromatic compounds.
Biology: The compound’s unique properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its ability to form strong interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 4’‘-Ethyl-2’,3,4,5-tetrafluoro-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl .
Uniqueness: 4’‘-Ethyl-2’,3,4-trifluoro-1,1’:4’,1’'-terphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of ethyl and trifluoromethyl groups enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
248936-61-0 |
|---|---|
Molecular Formula |
C20H15F3 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-4-(4-ethylphenyl)-2-fluorobenzene |
InChI |
InChI=1S/C20H15F3/c1-2-13-3-5-14(6-4-13)15-7-9-17(19(22)11-15)16-8-10-18(21)20(23)12-16/h3-12H,2H2,1H3 |
InChI Key |
PGUQLGQUXJWRDT-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C=C3)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



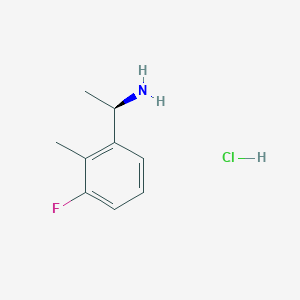
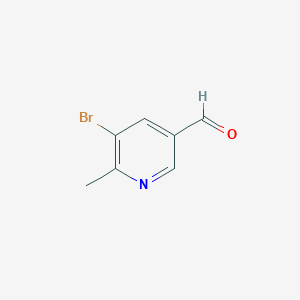
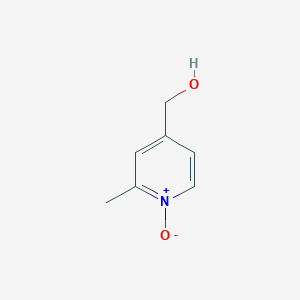
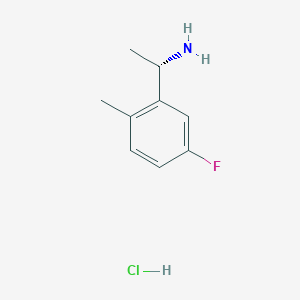
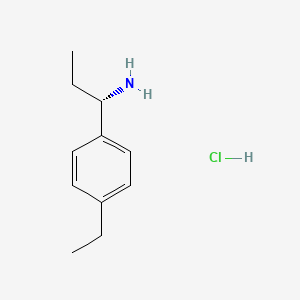
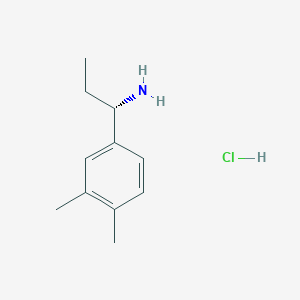
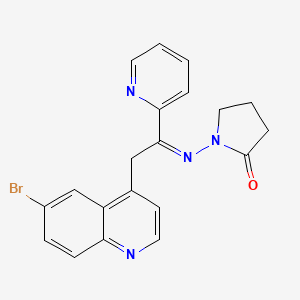
![6-Bromo-2-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1505246.png)
